2-Amino-5-isopropylbenzonitrile chemical properties
2-Amino-5-isopropylbenzonitrile chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Amino-5-isopropylbenzonitrile
Abstract
2-Amino-5-isopropylbenzonitrile is a substituted aromatic compound that serves as a versatile intermediate in synthetic organic chemistry and a valuable building block for drug discovery. Its unique molecular architecture, featuring a nucleophilic amino group, an electrophilic nitrile moiety, and a bulky isopropyl group, provides a rich landscape for chemical modification. This guide offers a comprehensive technical overview of its core chemical and physical properties, a predictive spectroscopic profile, detailed synthetic and reactivity analysis, and its potential applications in medicinal chemistry. The protocols and insights provided are tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.
Core Chemical & Physical Properties
2-Amino-5-isopropylbenzonitrile, also known by its IUPAC name 2-amino-5-propan-2-ylbenzonitrile, is a bifunctional aromatic molecule. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitrile group (-C≡N) on the benzene ring dictates its chemical behavior.
Caption: Chemical structure of 2-Amino-5-isopropylbenzonitrile.
The core properties of this compound are summarized in the table below. These values are critical for designing experimental conditions, such as selecting appropriate solvents and predicting reaction behavior.
| Property | Value | Source |
| IUPAC Name | 2-amino-5-propan-2-ylbenzonitrile | [1] |
| CAS Number | 549488-76-8 | [1][2] |
| Molecular Formula | C₁₀H₁₂N₂ | [1][3] |
| Molecular Weight | 160.22 g/mol | [1][3] |
| Canonical SMILES | CC(C)C1=CC(=C(C=C1)N)C#N | [3] |
| XLogP3 (Computed) | 2.6 | [1] |
| Hydrogen Bond Donors | 1 (from the amino group) | [1] |
| Hydrogen Bond Acceptors | 2 (from the amino and nitrile nitrogens) | [1] |
Spectroscopic Profile (Predictive)
While a comprehensive, experimentally verified spectroscopic dataset for 2-Amino-5-isopropylbenzonitrile is not widely published, its profile can be accurately predicted based on the analysis of its functional groups and data from analogous structures.[4] These predictions are invaluable for reaction monitoring (e.g., via TLC or LC-MS) and for the structural confirmation of synthesized material.
Table 2: Predicted Spectroscopic Data
| Technique | Parameter | Predicted Value/Range | Assignment & Rationale |
| ¹H NMR | Chemical Shift (δ) | ~6.8-7.2 ppm (m, 2H) | Aromatic protons (H-3, H-4). The electron-donating and withdrawing groups create a complex splitting pattern. |
| ~6.6 ppm (d, 1H) | Aromatic proton (H-6), ortho to the strongly donating amino group, shifted upfield. | ||
| ~4.5 ppm (br s, 2H) | -NH₂ protons. Broad signal due to quadrupole broadening and exchange; chemical shift is solvent-dependent. | ||
| ~2.8 ppm (septet, 1H) | Isopropyl -CH proton, split by six adjacent methyl protons. | ||
| ~1.2 ppm (d, 6H) | Isopropyl -CH₃ protons, appearing as a doublet due to coupling with the -CH proton. | ||
| ¹³C NMR | Chemical Shift (δ) | ~150 ppm | C-2 (C-NH₂). Aromatic carbon attached to the amino group, significantly deshielded. |
| ~145 ppm | C-5 (C-isopropyl). Aromatic carbon bearing the isopropyl group. | ||
| ~125-130 ppm | C-4, C-6. Aromatic CH carbons. | ||
| ~118-120 ppm | C-3, -C≡N. Aromatic CH and the nitrile carbon. | ||
| ~95 ppm | C-1 (C-CN). Quaternary carbon attached to the nitrile, shifted significantly upfield due to ortho amino group. | ||
| ~34 ppm | Isopropyl -CH carbon. | ||
| ~24 ppm | Isopropyl -CH₃ carbons. | ||
| IR | Wavenumber (cm⁻¹) | 3450-3300 cm⁻¹ (doublet) | N-H stretch of the primary amine. The doublet is characteristic of the symmetric and asymmetric stretching modes.[4] |
| ~2960 cm⁻¹ | Aliphatic C-H stretch from the isopropyl group. | ||
| ~2220 cm⁻¹ (strong) | C≡N stretch. This is a highly characteristic and sharp absorption for a nitrile group.[4] | ||
| ~1620 cm⁻¹ | N-H scissoring (bending) vibration of the primary amine. | ||
| ~1500-1400 cm⁻¹ | Aromatic C=C stretching vibrations. |
Standard Protocol for Spectroscopic Analysis
This protocol outlines the standard procedure for acquiring NMR and IR spectra for structural verification.
-
Sample Preparation (NMR): Dissolve 5-10 mg of the purified, dry compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a 5 mm NMR tube. Ensure the sample is fully dissolved to prevent signal broadening.[4]
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher spectrometer.
-
Acquire a spectrum over a range of 0-10 ppm.
-
Apply a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Use the same instrument with a proton-decoupled pulse sequence.
-
Acquire the spectrum over a range of 0-200 ppm.[5]
-
A significantly higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
IR Spectroscopy (ATR):
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Acquire a background spectrum of the empty crystal.
-
Place a small amount of the solid, dry sample onto the crystal and apply pressure to ensure good contact.
-
Record the spectrum from 4000 to 400 cm⁻¹.[4]
-
Synthesis and Reactivity
Plausible Synthetic Pathway
A common and logical approach to synthesizing 2-Amino-5-isopropylbenzonitrile involves a two-step process starting from the commercially available 4-isopropylaniline. This pathway first introduces the nitrile group via a Sandmeyer reaction and subsequently modifies the aromatic ring. A more direct, though potentially lower-yielding, route involves the direct manipulation of a pre-functionalized benzene ring. A highly plausible route begins with 2-isopropylbenzonitrile, followed by nitration and subsequent reduction.[3]
Caption: Plausible two-step synthesis of 2-Amino-5-isopropylbenzonitrile.
Experimental Protocol: Synthesis via Nitration and Reduction
This protocol describes the reduction of the nitro-intermediate, a critical step in the synthesis.
Materials:
-
2-Nitro-5-isopropylbenzonitrile
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Acetic acid (AcOH) or concentrated Hydrochloric acid (HCl)
-
Ethanol or Isopropanol
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 2-nitro-5-isopropylbenzonitrile (1.0 eq) in a mixture of acetic acid and an alcohol like 2-propanol.[6]
-
Addition of Reducing Agent: To this suspension, add iron powder (approx. 3.5 eq) portion-wise.[6] The reaction is exothermic. Alternatively, use tin(II) chloride in an acidic medium.[7]
-
Reflux: Heat the reaction mixture to a gentle reflux (e.g., 100°C) and maintain for 1-3 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.[6]
-
Work-up:
-
Cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the residue with hot 2-propanol.[6]
-
Combine the filtrates and evaporate the solvent under reduced pressure.[6]
-
Redissolve the resulting residue in a suitable organic solvent like ethyl acetate.
-
Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[6]
-
-
Extraction & Purification:
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure 2-Amino-5-isopropylbenzonitrile.[8]
-
Chemical Reactivity
The reactivity of 2-Amino-5-isopropylbenzonitrile is governed by its three functional groups.
-
Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and readily undergoes reactions such as acylation, alkylation, sulfonation, and diazotization to form diazonium salts, which are themselves versatile intermediates.[3]
-
Nitrile Group (-C≡N): This group is electrophilic at the carbon atom. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, or it can be reduced using powerful reducing agents like LiAlH₄ to yield a primary amine (forming a diamine compound).[3]
-
Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the strong electron-donating -NH₂ group, but deactivated by the electron-withdrawing -C≡N group. The bulky isopropyl group provides significant steric hindrance, which can direct incoming electrophiles to less hindered positions.[3]
Caption: Key reactivity pathways for 2-Amino-5-isopropylbenzonitrile.
Applications in Drug Discovery & Medicinal Chemistry
Nitrile-containing compounds are prevalent in pharmaceuticals, with the nitrile group serving various roles from a hydrogen bond acceptor to a bioisostere for a carbonyl group.[9] 2-Amino-5-isopropylbenzonitrile is a particularly valuable scaffold for several reasons:
-
Kinase Inhibitor Scaffolds: The 2-aminobenzonitrile core is a common feature in kinase inhibitors. The amino group often forms critical hydrogen bonds with the hinge region of the kinase ATP-binding site, a crucial interaction for potent inhibition.[10]
-
Versatile Intermediate: The differential reactivity of the amino and nitrile groups allows for sequential, controlled modifications. For example, the amino group can be used as an anchor point to build out a larger molecule, while the nitrile group can be converted to an amine or carboxylic acid in a later step to introduce new interaction points or improve solubility.
-
Modulation of Physicochemical Properties: The isopropyl group is a lipophilic moiety that can enhance a molecule's ability to cross cell membranes. Its bulk can also be used to probe steric pockets within a target protein's binding site, potentially improving selectivity and potency.
-
Precursor for Heterocycles: The diamine derivative, formed by the reduction of the nitrile group, can undergo cyclization reactions to form various heterocyclic systems, which are foundational structures in many approved drugs.[7] Benzonitrile compounds more broadly have been investigated for the preparation of antitumor drugs.[11]
Safety, Handling, and Storage
While specific toxicity data for 2-Amino-5-isopropylbenzonitrile is limited, data from analogous aminobenzonitrile compounds indicate several potential hazards.[12][13]
-
Hazards: Harmful if swallowed, inhaled, or in contact with skin.[14] Causes skin and serious eye irritation.[14][15]
-
Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[15]
-
Handling:
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[15]
-
Inhalation: Move victim to fresh air and keep at rest in a position comfortable for breathing.[15]
-
Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[16]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15] Keep away from strong oxidizing agents, strong acids, and strong bases.[15]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21093463, 2-Amino-5-isopropylbenzonitrile. Retrieved from [Link]
- Google Patents (2014). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Retrieved from [Link]
-
PrepChem.com (n.d.). Synthesis of 2-Amino-5,6-dimethoxybenzonitrile. Retrieved from [Link]
-
Ohtani, H., & Nakaya, T. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 22(16), 8889. Retrieved from [Link]
- Google Patents (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80019, 2-Amino-5-chlorobenzonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72913, 2-Aminobenzonitrile. Retrieved from [Link]
Sources
- 1. 2-Amino-5-isopropylbenzonitrile | C10H12N2 | CID 21093463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemshuttle.com [chemshuttle.com]
- 3. 5-Amino-2-isopropylbenzonitrile () for sale [vulcanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
- 12. 2-Amino-5-chlorobenzonitrile | C7H5ClN2 | CID 80019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Aminobenzonitrile | C7H6N2 | CID 72913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. combi-blocks.com [combi-blocks.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
